5-Isopropyl-3-phenyl-4,5-dihydro-1,2,4-oxadiazole
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Overview
Description
5-Isopropyl-3-phenyl-4,5-dihydro-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the isopropyl and phenyl groups adds to its structural diversity, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-3-phenyl-4,5-dihydro-1,2,4-oxadiazole typically involves the cyclocondensation of arylamidoximes with aldehydes. For instance, the reaction of arylamidoximes with n-butanal under reflux conditions in tetrahydrofuran (THF) can yield the desired oxadiazole . The reaction conditions often include the use of a base such as sodium ethoxide to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-3-phenyl-4,5-dihydro-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide to form the corresponding oxadiazole.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Manganese dioxide in THF under reflux conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-aryl-5-propyl-1,2,4-oxadiazole.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-Isopropyl-3-phenyl-4,5-dihydro-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Isopropyl-3-phenyl-4,5-dihydro-1,2,4-oxadiazole involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties.
1,2,5-Oxadiazole: Known for its use in the synthesis of energetic materials.
1,3,4-Oxadiazole: Widely studied for its antimicrobial and anticancer activities.
Uniqueness
5-Isopropyl-3-phenyl-4,5-dihydro-1,2,4-oxadiazole stands out due to its unique substitution pattern, which imparts specific chemical and biological properties. The presence of the isopropyl and phenyl groups enhances its lipophilicity and ability to interact with biological membranes, making it a promising candidate for drug development .
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-phenyl-5-propan-2-yl-2,5-dihydro-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H14N2O/c1-8(2)11-12-10(13-14-11)9-6-4-3-5-7-9/h3-8,11H,1-2H3,(H,12,13) |
InChI Key |
YBLGOMFKRPTZBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1N=C(NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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